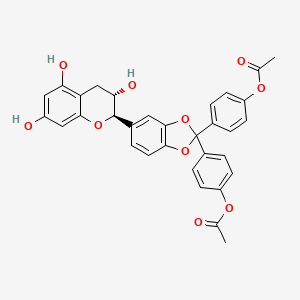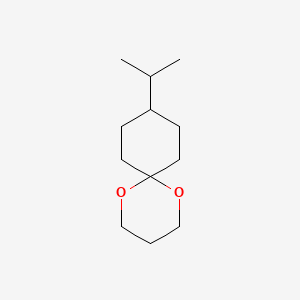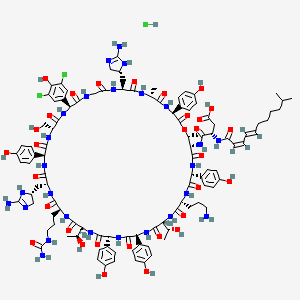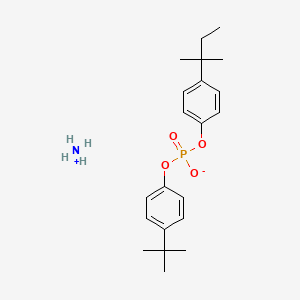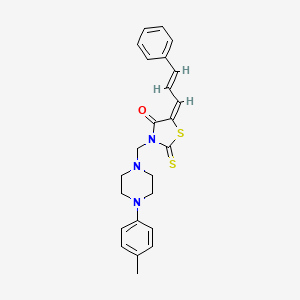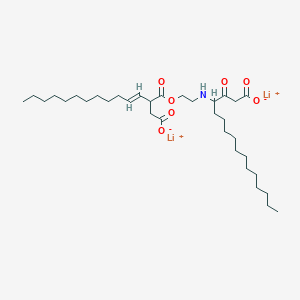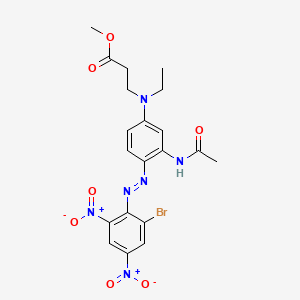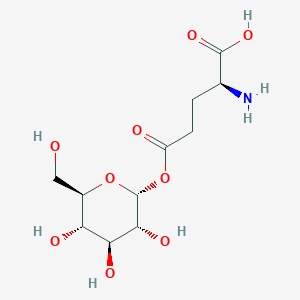
Glucose glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucose glutamate is a compound that combines the properties of glucose and glutamate Glucose is a simple sugar that serves as a primary energy source for cells, while glutamate is an amino acid that acts as a key neurotransmitter in the central nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of glucose glutamate can be achieved through a series of chemical reactions involving glucose and glutamic acid. One common method involves the esterification of glucose with glutamic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the ester bond between the glucose and glutamate molecules.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using fermentation processes. Microorganisms such as Corynebacterium glutamicum are often employed to produce glutamic acid through fermentation. The glutamic acid is then reacted with glucose under controlled conditions to produce this compound. This method allows for the efficient and cost-effective production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Glucose glutamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the hydroxyl groups of glucose and the amino and carboxyl groups of glutamate.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic or basic conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction is often carried out in anhydrous solvents to prevent hydrolysis.
Substitution: Substitution reactions involving this compound can occur at the hydroxyl or amino groups. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with modified functional groups .
Scientific Research Applications
Chemistry
In chemistry, glucose glutamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its role in cellular metabolism and signaling. It serves as a model compound for investigating the interactions between sugars and amino acids in biological systems. Additionally, it is used in studies related to neurotransmitter function and energy metabolism .
Medicine
In medicine, this compound has potential applications in the development of therapeutic agents. Its ability to modulate neurotransmitter activity makes it a candidate for the treatment of neurological disorders such as epilepsy and Alzheimer’s disease.
Industry
In the industrial sector, this compound is used in the production of food additives and flavor enhancers. Its combination of sweet and savory properties makes it a valuable ingredient in the food industry. Additionally, it is used in the development of biodegradable polymers and other environmentally friendly materials .
Mechanism of Action
The mechanism of action of glucose glutamate involves its interaction with specific molecular targets and pathways. In the central nervous system, this compound activates both ionotropic and metabotropic glutamate receptors. These receptors play a crucial role in synaptic transmission and plasticity. The compound also influences glucose metabolism by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .
Comparison with Similar Compounds
Similar Compounds
Glutamic Acid: A key neurotransmitter and metabolic intermediate.
Glucose: A primary energy source for cells.
Glutamine: An amino acid involved in nitrogen metabolism and neurotransmitter cycling.
Uniqueness
Glucose glutamate is unique in that it combines the properties of both glucose and glutamate. This dual functionality allows it to participate in a wide range of biochemical processes, making it a versatile compound with diverse applications. Its ability to modulate both energy metabolism and neurotransmitter activity sets it apart from other similar compounds .
Conclusion
This compound is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique combination of glucose and glutamate properties allows for diverse applications and makes it a valuable subject of scientific research. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utility and pave the way for new discoveries and innovations.
Properties
CAS No. |
59279-63-9 |
|---|---|
Molecular Formula |
C11H19NO9 |
Molecular Weight |
309.27 g/mol |
IUPAC Name |
(2S)-2-amino-5-oxo-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
InChI |
InChI=1S/C11H19NO9/c12-4(10(18)19)1-2-6(14)21-11-9(17)8(16)7(15)5(3-13)20-11/h4-5,7-9,11,13,15-17H,1-3,12H2,(H,18,19)/t4-,5+,7+,8-,9+,11+/m0/s1 |
InChI Key |
OQWIKYXFAZAALW-FMDYKLJDSA-N |
Isomeric SMILES |
C(CC(=O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)OC1C(C(C(C(O1)CO)O)O)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



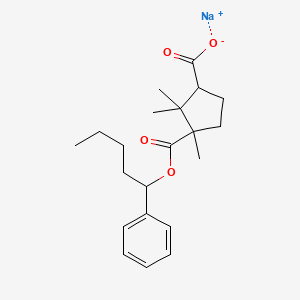
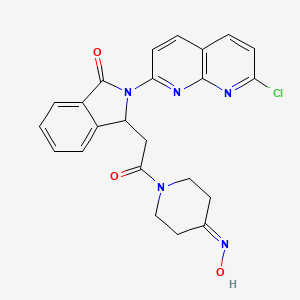
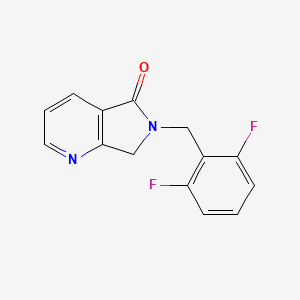
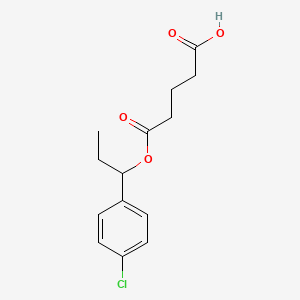

![(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol](/img/structure/B12712881.png)
